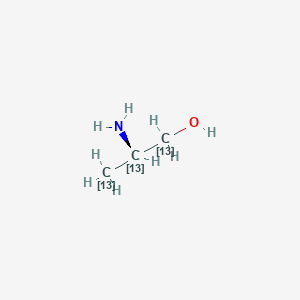![molecular formula C24H18S2 B12059926 2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole CAS No. 1134942-20-3](/img/structure/B12059926.png)
2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole typically involves multi-step organic reactions. One common method includes the cyclization of thiophene derivatives with appropriate aryl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired thieno2,3-fbenzothiole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents used .
Wissenschaftliche Forschungsanwendungen
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the molecular context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and potential as a pharmaceutical agent.
Thieno[3,4-b]pyridine: Studied for its applications in materials science and organic electronics.
Uniqueness
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
| 1134942-20-3 | |
Molekularformel |
C24H18S2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C24H18S2/c1-15-3-7-17(8-4-15)21-11-19-13-24-20(14-23(19)25-21)12-22(26-24)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChI-Schlüssel |
DWVXIELPJDWPNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(S4)C5=CC=C(C=C5)C)C=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)





![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)




